molecular formula C16H18N4O3S B2985307 N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-74-9

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2985307
M. Wt: 346.41
InChI Key: ULVJTUNHQFYLDP-MSUUIHNZSA-N
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Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The design and synthesis of benzothiazole derivatives have been explored for their promising antibacterial activity. For instance, novel Schiff bases derived from 2-amino benzothiazole have shown significant antibacterial effects, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines at antibacterial concentrations (Palkar et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds, including benzothiazole and pyrazole derivatives, has been a focus area. These compounds have been characterized for their crystal structures and evaluated for their cytotoxic activities against various cancer cell lines, showcasing their potential as anticancer agents (Deady et al., 2003).

Biological Evaluation

Benzothiazole and pyrazole derivatives have been assessed for their anti-inflammatory, analgesic, and anticonvulsant activities. The synthesis of such derivatives from naturally occurring compounds like visnagin has highlighted their potential in pharmacological applications with significant activity profiles (El-Sawy et al., 1998).

Antioxidant Studies

Some derivatives have been synthesized and screened for their antioxidant activities, indicating moderate to significant radical scavenging activity. This suggests their utility in developing compounds with potential health benefits and therapeutic applications (Ahmad et al., 2012).

Safety And Hazards

The in vivo results demonstrate that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49%. The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .

Future Directions

Further studies should be conducted to provide information for its future efficacy improvement . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-8-10(20(3)18-9)15(21)17-16-19(2)13-11(22-4)6-7-12(23-5)14(13)24-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJTUNHQFYLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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